

# Fezolinetant Demonstrates Improved Sleep Quality Over Placebo in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



New analyses from pivotal Phase 3 trials indicate that fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist, provides a beneficial effect on sleep quality compared to placebo in women experiencing vasomotor symptoms (VMS) associated with menopause. These findings, primarily from the SKYLIGHT 1 and SKYLIGHT 2 studies, highlight the potential of this non-hormonal treatment to address the sleep disturbances that frequently accompany VMS.

Sleep disturbances are a well-documented consequence of VMS, with night sweats often leading to frequent awakenings and fragmented sleep. Fezolinetant, by targeting the underlying pathophysiology of VMS, has shown a positive impact on sleep-related outcomes.[1]

## **Quantitative Analysis of Sleep Quality Parameters**

The efficacy of fezolinetant on sleep was assessed using several patient-reported outcome (PRO) measures. Pooled data from the SKYLIGHT 1 and 2 studies provide a comprehensive overview of these improvements.



| Sleep Assessment                                                            | Treatment Group                                              | Outcome at Week 12                                                          |
|-----------------------------------------------------------------------------|--------------------------------------------------------------|-----------------------------------------------------------------------------|
| PROMIS Sleep Disturbance -<br>Short Form 8b (PROMIS SD<br>SF 8b)            | Fezolinetant 30 mg                                           | Least Squares (LS) Mean Difference vs. Placebo: -0.6 (95% CI: -1.7, 0.4)[2] |
| Fezolinetant 45 mg                                                          | LS Mean Difference vs. Placebo: -1.5 (95% CI: -2.5, -0.5)[2] |                                                                             |
| PROMIS Sleep-Related<br>Impairment - Short Form 8a<br>(PROMIS SRI SF 8a)    | Fezolinetant 30 mg                                           | LS Mean Difference vs. Placebo: -1.1 (95% CI: -2.1, -0.1)[2]                |
| Fezolinetant 45 mg                                                          | LS Mean Difference vs. Placebo: -1.3 (95% CI: -2.3, -0.3)[2] |                                                                             |
| Patient Global Impression of<br>Change in Sleep Disturbance<br>(PGI-C SD)   | Placebo                                                      | 33.6% felt much/moderately better[2]                                        |
| Fezolinetant 30 mg                                                          | 40.1% felt much/moderately better[2]                         |                                                                             |
| Fezolinetant 45 mg                                                          | 51.0% felt much/moderately better[2]                         | _                                                                           |
| Patient Global Impression of<br>Severity in Sleep Disturbance<br>(PGI-S SD) | Placebo                                                      | 44.0% had severe/moderate problems[2]                                       |
| Fezolinetant 30 mg                                                          | 41.1% had severe/moderate problems[2]                        |                                                                             |
| Fezolinetant 45 mg                                                          | 36.6% had severe/moderate problems[2]                        |                                                                             |

In the SKYLIGHT 2 trial, the 45 mg dose of fezolinetant showed a statistically significant reduction in the PROMIS SD SF 8b total score compared to placebo at weeks 4 and 12 (p  $\leq$  0.01).[3] While improvements were observed in the SKYLIGHT 1 study, they did not



consistently reach statistical significance for the key secondary endpoint of sleep disturbance. [3][4][5] However, further analyses of PGI-C SD and PGI-S SD from SKYLIGHT 1 did show a higher proportion of patients in both fezolinetant groups reporting improvements compared to placebo.[4][5][6]

## **Experimental Protocols**

The data on fezolinetant's effect on sleep are derived from the robust methodologies of the SKYLIGHT 1 and SKYLIGHT 2 Phase 3 clinical trials.

Study Design: Both SKYLIGHT 1 and SKYLIGHT 2 were double-blind, placebo-controlled studies.[2] Participants were randomized to receive either placebo, fezolinetant 30 mg, or fezolinetant 45 mg once daily for a 12-week treatment period.[2] This was followed by a 40-week active treatment extension period.[6][7]

Participant Population: The studies enrolled individuals assigned female at birth, aged 40 to 65 years, who were seeking treatment for moderate-to-severe VMS associated with menopause.

[2]

Outcome Measures: Sleep quality was a key secondary endpoint, evaluated through various validated patient-reported outcome questionnaires:

- Patient-Reported Outcomes Measurement Information System Sleep Disturbance Short Form 8b (PROMIS SD SF 8b): Assesses perceptions of sleep quality and disturbance over the previous seven days.[3]
- Patient-Reported Outcomes Measurement Information System Sleep-Related Impairment -Short Form 8a (PROMIS SRI SF 8a): Measures the impact of sleep impairments on daily functioning.[3][2]
- Patient Global Impression of Change/Severity in Sleep Disturbance (PGI-C SD and PGI-S SD): Assesses the patient's overall perception of change and severity of their sleep disturbance.[2][6]

Assessments were conducted at baseline, week 4, and week 12.[2]

## **Signaling Pathway and Experimental Workflow**



To visually represent the underlying mechanisms and study design, the following diagrams are provided.



Click to download full resolution via product page

Caption: Fezolinetant's Mechanism of Action on Sleep.





Click to download full resolution via product page

Caption: SKYLIGHT 1 & 2 Experimental Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Fezolinetant improved sleep disruption and impairment in menopausal women experiencing vasomotor symptoms - International Menopause Society [imsociety.org]
- 2. Effect of fezolinetant on sleep disturbance and impairment during treatment of vasomotor symptoms due to menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does fezolinetant have an effect on sleep? [astellasanswers.com]
- 4. newsroom.astellas.com [newsroom.astellas.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Results from Astellas' Pivotal Phase 3 SKYLIGHT 1<sup>™</sup> Study of Fezolinetant for Vasomotor Symptoms Due to Menopause Published in The Lancet [prnewswire.com]
- 7. hcplive.com [hcplive.com]
- To cite this document: BenchChem. [Fezolinetant Demonstrates Improved Sleep Quality Over Placebo in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393014#fezolinetant-s-effect-on-sleep-quality-compared-to-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com